4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is a chiral pyrrolidinone derivative. It is a key intermediate in the synthesis of various biologically active compounds, including adenosine A1 receptor antagonists. Its chemical structure features a pyrrolidin-2-one ring with a 4-amino substituent, two methyl groups at the 3-position, and a (1R)-1-phenylethyl group at the 1-position.
Synthesis Analysis
The synthesis of 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one can be achieved through several steps involving the modification and cyclization of appropriate starting materials. One method utilizes 2-amino-quinazoline derivatives as starting materials. These derivatives are subjected to a series of chemical transformations, including substitutions and modifications of functional groups, culminating in the formation of the desired pyrrolidin-2-one structure. Another synthetic route involves utilizing commercially available amino acids as building blocks. These amino acids are coupled together and then undergo further modifications and cyclization reactions to yield the targeted pyrrolidin-2-one compound.
Molecular Structure Analysis
4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one has a defined stereochemistry at the 1-position, indicated by the (1R) designation. The presence of the chiral center gives rise to enantiomers, which may exhibit different biological activities. The molecular structure features a five-membered pyrrolidin-2-one ring, which is a common motif in various natural products and pharmaceuticals. The amino group at the 4-position and the two methyl groups at the 3-position contribute to the molecule's overall polarity and influence its interactions with biological targets. The (1R)-1-phenylethyl group introduces a bulky and hydrophobic moiety, impacting the molecule's conformation and binding affinity.
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is dependent on the specific application and the target molecule it interacts with. When incorporated into adenosine A1 receptor antagonists, its mechanism of action involves binding to the receptor and preventing the binding of adenosine, a neurotransmitter. This binding interaction modulates the activity of the adenosine A1 receptor, leading to various pharmacological effects.
Applications
4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one has significant applications in scientific research, particularly in the field of medicinal chemistry. Its primary use lies in the synthesis of potent and highly stereoselective adenosine A1 receptor antagonists. These antagonists have potential therapeutic applications in various conditions, including cardiovascular diseases, neurological disorders, and inflammatory diseases.
Compound Description: [18F]FMPEP-d2 is a radiolabeled cannabinoid CB1 receptor antagonist used as an imaging tracer in positron emission tomography (PET). [, ] It has been used to study CB1 density in brown adipose tissue (BAT) in rats. []
Relevance: This compound shares a similar pyrrolidin-2-one core with the target compound, 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one. Notably, both compounds feature a 1-phenylethyl substituent at the nitrogen of the pyrrolidinone ring, though the stereochemistry at the 3-position differs. The primary structural difference is the presence of a 4-(trifluoromethyl)phenyl group at the 1-position and a 3-(18F-fluoromethoxy)phenyl group at the 5-position of the pyrrolidinone ring in [18F]FMPEP-d2, which are absent in the target compound. [, ]
Compound Description: TZT-1027 is a cytotoxic dolastatin 10 derivative that inhibits microtubule assembly through binding to tubulins. [] It exhibits a unique antitumoral vascular activity, collapsing tumor vasculature and potentially enhancing direct antitumor effects. [, , ]
Relevance: While TZT-1027 is a complex molecule, it shares some structural similarities with 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one. Both compounds contain a pyrrolidine ring with a 2-phenylethyl substituent on a nearby nitrogen atom. Additionally, both feature valine derivatives as part of their structure. [, , , ]
Compound Description: This compound is an epoxybutyramide derivative that undergoes cyclization under basic conditions. [] Research on this compound and its N-benzhydryl analogues explored the impact of N-bulky substituents on the conformation of the amide bond and the resulting cyclization products. [, ]
Relevance: The N-anisyl-N-(phenylcarbonylmethyl)-2(R),3(R)-epoxybutyramide and the target compound 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one are both amides and feature a chiral center at the alpha-carbon to the amide carbonyl. While structurally distinct, the research conducted on this compound contributed to understanding the reactivity and conformational preferences of related amides, which could be relevant to the target compound. [, ]
Compound Description: This compound is a dihydroquinazolinone derivative synthesized via rearrangement of 2-oxo-2-phenylethyl 2-aminobenzoate. []
Relevance: While structurally distinct from the target compound 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, both compounds share a common structural motif: a cyclic amide. Understanding the synthesis and reactivity of such cyclic amides can be broadly applicable across different chemical classes. []
Compound Description: DPEAP is a potent and highly selective A1-adenosine receptor antagonist. It belongs to a new class of A1AR antagonists - N4-substituted 4-aminopyrrolo[2,3-d]pyrimidines. []
Relevance: This compound shares a similar pyrrolo[2,3-d]pyrimidine core with the target compound 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one. Both feature a (1R)-1-phenylethyl substituent on a nitrogen atom within the core structure, making them structurally related. []
Compound Description: This compound is a potent and highly selective A1-adenosine receptor antagonist with high water solubility and 64-fold stereoselectivity. []
Relevance: This compound belongs to the same chemical class as the target compound, 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, the 4-aminopyrrolo[2,3-d]pyrimidines. [] Sharing this core structure makes them structurally related despite differences in substituents.
Compound Description: L-670,258 is a monocyclic β-lactam reported as an inhibitor of human leukocyte elastase (HLE). [] It forms a stable complex with HLE that slowly reactivates, with the reactivation process leading to different products depending on pH. []
Relevance: Although structurally distinct from the target compound, 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, both are cyclic amides. Additionally, L-670,258 research focused on understanding the mechanism of inhibition and reactivation of the enzyme-inhibitor complex, highlighting the diverse reactivity of cyclic amides, a chemical class shared by the target compound. []
Compound Description: L-680,833 is a monocyclic β-lactam that inhibits human leukocyte elastase (HLE). [] Its HLE complex reactivates at a pH-independent rate, with varying product formation based on pH. []
Relevance: L-680,833, like the target compound, 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, is a cyclic amide. Despite structural differences, both compounds belong to this chemical class. Notably, L-680,833 research explored mechanistic details of its HLE inhibition, highlighting the potential for diverse reactivity within the cyclic amide family. []
Compound Description: L-684,481 is a monocyclic β-lactam that inhibits human leukocyte elastase (HLE). [] It forms an HLE complex with a pH-dependent reactivation rate, attributed to base catalysis by an active site histidine. []
Relevance: This compound shares with 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one the core structural feature of a cyclic amide, despite their different ring sizes and substituents. L-684,481 research focused on the mechanism of HLE inhibition, highlighting the broad range of reactivity and biological activity that can be found within cyclic amide compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.